5-Fluoro-2,4-dimethoxypyrimidine

Overview

Description

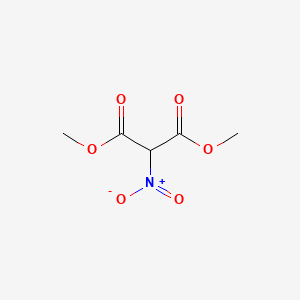

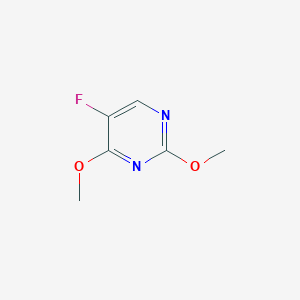

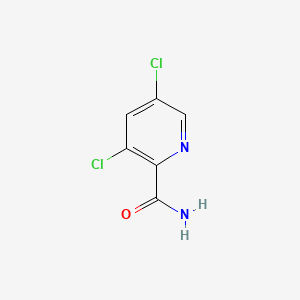

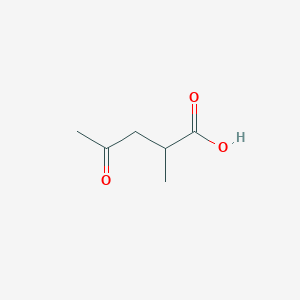

5-Fluoro-2,4-dimethoxypyrimidine: is a fluorinated pyrimidine derivative with the molecular formula C6H7FN2O2 and a molecular weight of 158.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position and methoxy groups at the 2- and 4-positions of the pyrimidine ring. It is a solid at room temperature and is commonly used in various chemical and pharmaceutical applications due to its unique properties .

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-2,4-dimethoxypyrimidine is thymidylate synthase . Thymidylate synthase is a crucial enzyme involved in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

This compound is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) . FdUMP inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) by binding to and inhibiting thymidylate synthase . This inhibition disrupts DNA synthesis and repair, leading to cell death .

Biochemical Pathways

The compound affects the thymidylate synthase pathway . By inhibiting thymidylate synthase, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This disruption leads to a decrease in thymidine triphosphate (dTTP), a necessary component for DNA synthesis . The imbalance in the nucleotide pool and the incorporation of fluoronucleotides into RNA and DNA can lead to cell death .

Pharmacokinetics

It is known that the compound is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution and elimination of the drug, primarily due to swift catabolism in the liver .

Result of Action

The result of the action of this compound is the disruption of DNA synthesis and repair, leading to cell death . This makes it a potential candidate for use as an anticancer agent.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2,4-dimethoxypyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. The compound inhibits thymidylate synthase, leading to a decrease in thymidine monophosphate levels and subsequent disruption of DNA synthesis. Additionally, this compound interacts with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, further affecting nucleic acid metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cytotoxicity in cancer cells by inhibiting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. It also affects normal cells, although the extent of its impact varies depending on the cell type and concentration used. The modulation of cell signaling pathways by this compound can result in changes in gene expression, further influencing cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, leading to a depletion of thymidine monophosphate and subsequent disruption of DNA synthesis. Additionally, this compound can be incorporated into RNA and DNA, causing structural and functional alterations that contribute to its cytotoxic effects. The compound also inhibits RNA-modifying enzymes, further affecting nucleic acid metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of DNA and RNA synthesis, leading to prolonged cytotoxic effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit thymidylate synthase and disrupt DNA synthesis without causing significant toxicity. At higher doses, this compound can induce toxic effects, including myelosuppression and gastrointestinal toxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to active nucleotide derivatives, including 5-fluorodeoxyuridylate and 5-fluorouridine triphosphate, which are incorporated into DNA and RNA, respectively. The compound’s metabolism involves various enzymes, such as dihydropyrimidine dehydrogenase, which catalyzes its degradation. The metabolic pathways of this compound can influence its efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, including the nucleus and cytoplasm. The distribution of this compound within tissues can also affect its localization and accumulation, influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it exerts its effects on DNA synthesis and gene expression. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dimethoxypyrimidine typically involves the fluorination of 2,4-dimethoxypyrimidine. One common method is the reaction of 2,4-dimethoxypyrimidine with a fluorinating agent such as Selectfluor® under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at a temperature range of 0-25°C. The reaction yields this compound with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,4-dimethoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.

Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-2,4-dimethoxypyrimidine is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds . Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrimidine derivatives . It serves as a model compound for investigating the interactions of fluorinated pyrimidines with enzymes and nucleic acids.

Medicine: this compound is explored for its potential as an anticancer agent due to its structural similarity to 5-fluorouracil, a well-known chemotherapeutic drug . It is also used in the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals . Its unique properties make it suitable for various applications, including as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

5-Fluorouracil: A widely used anticancer drug with a similar fluorinated pyrimidine structure.

5-Fluoro-2,4-dihydroxypyrimidine: Another fluorinated pyrimidine with hydroxyl groups instead of methoxy groups.

5-Fluoro-2-methoxypyrimidine: A related compound with a single methoxy group at the 2-position.

Uniqueness: 5-Fluoro-2,4-dimethoxypyrimidine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name |

5-fluoro-2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMHPMWNQRWMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296414 | |

| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4330-22-7 | |

| Record name | 5-Fluoro-2,4-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4330-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4330-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)